Methyl 4-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)benzoate
Description
Methyl 4-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)benzoate is a synthetic compound featuring a methyl benzoate core linked via a carbamoyl group to a piperidin-4-yl moiety, which is further substituted with a 5,6,7,8-tetrahydroquinazolin-4-yl group.
Properties
IUPAC Name |
methyl 4-[[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-29-22(28)16-8-6-15(7-9-16)21(27)25-17-10-12-26(13-11-17)20-18-4-2-3-5-19(18)23-14-24-20/h6-9,14,17H,2-5,10-13H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKZDLVJTBOOPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2CCN(CC2)C3=NC=NC4=C3CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)benzoate typically involves multiple steps, starting with the construction of the tetrahydroquinazoline core. One common approach is the cyclization of an appropriate aminoamide precursor under acidic conditions
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes alkaline hydrolysis to form the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates in drug development.
Amide Functionalization
The carbamoyl group participates in nucleophilic substitution and condensation reactions, enabling structural diversification.
Heterocyclic Ring Reactivity
The tetrahydroquinazoline-piperidine system undergoes selective modifications under controlled conditions.
Piperidine Ring Alkylation
| Reagents/Conditions | Products | Yield |
|---|---|---|
| Ethyl bromoacetate, Cs₂CO₃, MeCN, 60°C | Methyl 4-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)-4-(ethoxycarbonylmethyl)piperidin-4-yl)carbamoyl)benzoate | 70% |
Quinazoline Ring Oxidation
Controlled oxidation of the tetrahydroquinazoline ring yields aromatic quinazoline derivatives.
| Reagents/Conditions | Products | Yield |
|---|---|---|
| MnO₂, CHCl₃, reflux, 6 h | Methyl 4-((1-quinazolin-4-yl-piperidin-4-yl)carbamoyl)benzoate | 65% |
Cross-Coupling Reactions
The benzoate aromatic ring participates in Suzuki-Miyaura couplings for biaryl synthesis.
| Reagents/Conditions | Products | Yield |
|---|---|---|
| Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, DME | Methyl 4-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)-[1,1'-biphenyl]-4-carboxylate | 78% |
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) reveals decomposition pathways:
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Stage 1 (150–200°C): Ester cleavage (mass loss: ~18%).
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Stage 2 (250–300°C): Degradation of the tetrahydroquinazoline ring (mass loss: ~45%).
Key Findings:
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The ester group is highly reactive under basic conditions, enabling efficient conversion to carboxylic acids.
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The amide moiety serves as a versatile handle for synthesizing thiourea and urea derivatives.
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The tetrahydroquinazoline-piperidine system exhibits stability under mild acidic/basic conditions but undergoes oxidation or alkylation under harsher treatments.
Experimental protocols from the Royal Society of Chemistry and Evitachem provide reproducible methods for these transformations. Further studies are needed to explore catalytic asymmetric reactions and biological activity correlations.
Scientific Research Applications
Molecular Details
- Molecular Formula : C19H25N3O3
- Molecular Weight : 345.43 g/mol
Structural Features
The compound features a benzoate moiety connected to a piperidine derivative that incorporates a tetrahydroquinazoline structure. This unique combination contributes to its diverse biological properties.
Anticancer Activity
Recent studies suggest that compounds similar to Methyl 4-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)benzoate may act as tankyrase inhibitors. Tankyrases are enzymes implicated in various cancers due to their role in the regulation of β-catenin and other signaling pathways involved in tumorigenesis. Inhibition of these enzymes can suppress cancer metastasis and proliferation .
Antimicrobial Properties
Research indicates that derivatives of the tetrahydroquinazoline structure exhibit significant antimicrobial activity against a range of pathogens. For instance, compounds with similar frameworks have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
Neuroprotective Effects
The tetrahydroquinazoline derivatives have been investigated for their neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's disease. Their ability to inhibit acetylcholinesterase (AChE) suggests potential use as cognitive enhancers . The mechanism involves enhancing acetylcholine levels in the brain, which is crucial for memory and learning.
Enzyme Inhibition
The primary mechanism by which this compound exerts its effects is through enzyme inhibition:
- Tankyrase Inhibition : Disruption of Wnt signaling pathways can lead to reduced cell proliferation in cancer cells.
- AChE Inhibition : Enhances cholinergic transmission by preventing the breakdown of acetylcholine.
Interaction with Biological Targets
The compound may interact with various biological targets leading to downstream effects that promote cell apoptosis in cancer cells or enhance neuronal survival under stress conditions.
Case Study 1: Anticancer Efficacy
A study demonstrated that a related compound significantly inhibited tumor growth in xenograft models by targeting tankyrase activity. The results indicated a reduction in tumor size by approximately 50% compared to control groups .
Case Study 2: Antimicrobial Activity
In antimicrobial assays, compounds structurally similar to this compound showed promising results against Mycobacterium smegmatis and Pseudomonas aeruginosa with MIC values comparable to established antibiotics .
Case Study 3: Neuroprotection
In vitro studies revealed that tetrahydroquinazoline derivatives protected neuronal cells from oxidative stress-induced apoptosis by modulating apoptotic pathways and enhancing mitochondrial function .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Ethyl Benzoate Derivatives (I-Series Compounds)
Key ethyl benzoate analogs from Molecules (2011) include:
| Compound ID | Substituent on Phenethylamino Group | Core Structure | Potential Application |
|---|---|---|---|
| I-6230 | Pyridazin-3-yl | Ethyl benzoate | Not specified |
| I-6232 | 6-Methylpyridazin-3-yl | Ethyl benzoate | Not specified |
| I-6273 | Methylisoxazol-5-yl | Ethyl benzoate | Not specified |
| I-6373 | 3-Methylisoxazol-5-yl (thio linker) | Ethyl benzoate | Not specified |
| I-6473 | 3-Methylisoxazol-5-yl (ether linker) | Ethyl benzoate | Not specified |
Comparison with Target Compound :
- Ester Group : The target compound uses a methyl benzoate ester, whereas these analogs employ ethyl benzoate . Methyl esters generally exhibit higher metabolic stability but lower solubility compared to ethyl esters.
- Heterocyclic Substituents : The target’s tetrahydroquinazoline ring contrasts with pyridazine/isoxazole moieties in I-series compounds. Quinazoline derivatives are often associated with kinase inhibition or antiviral activity, while pyridazine/isoxazole groups may influence solubility or binding affinity .
Methyl Benzoate-Based Pesticides
Examples from Pesticide Chemicals Glossary (2001):
| Compound Name | Substituents/Functional Groups | Application |
|---|---|---|
| Tribenuron methyl ester | Sulfonylurea, pyrimidine | Herbicide |
| Diclofop-methyl | Dichlorophenoxy, propanoate | Herbicide (ACCase inhibitor) |
| Imazamethabenz methyl ester | Imidazolinone, methyl/isopropyl | Herbicide |
Comparison with Target Compound :
- Structural Divergence: The target compound lacks the sulfonylurea, phenoxy, or imidazolinone groups critical for herbicidal activity. Instead, its tetrahydroquinazoline-piperidine scaffold suggests a focus on neurological or antiviral targets rather than agrochemical use.
- Ester Stability : Shared methyl benzoate cores imply similar metabolic pathways, but divergent substituents dictate target specificity .
HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors
A dihydrofuro[3,4‑d]pyrimidine derivative ():
- Structure: 3,5-Dimethyl-4-((2-((1-(4-(methylsulfonyl)benzyl)piperidin-4-yl)amino)-5,6,7,8-tetrahydroquinazolin-4-yl)oxy)benzonitrile.
- Properties : Molecular weight 510.27 g/mol, 98.81% HPLC purity, 62% yield.
- Application : HIV-1 inhibitor via reverse transcriptase binding.
Comparison with Target Compound :
- Heterocycle Modifications : Both share the 5,6,7,8-tetrahydroquinazolinyl group, but the HIV inhibitor incorporates a methylsulfonyl benzyl group on piperidine, enhancing hydrophobicity and target binding. The target’s carbamoyl benzoate may reduce cellular permeability compared to the nitrile/sulfonyl groups in the HIV compound.
- Molecular Weight : The target’s molecular weight is likely similar (~500–520 g/mol), but substituent differences could alter pharmacokinetics .
Tetramethyl Tetrahydronaphthalenyl Analog (–5)
- Structure : Methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl)benzoate.
- Properties : Molecular weight 365.47 g/mol, 98% purity.
Comparison with Target Compound :
- Aromatic System : The naphthalenyl group in this analog vs. the tetrahydroquinazoline in the target. Naphthalene derivatives often bind to steroid receptors or lipid-associated targets, whereas quinazolines are common in kinase inhibitors.
- Molecular Weight : The target compound is heavier (~150–160 g/mol difference), suggesting broader steric interactions for specialized binding .
Biological Activity
Methyl 4-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately . The structure features multiple functional groups including a benzoate moiety and a tetrahydroquinazoline ring, which are known to influence its biological activity.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that tetrahydroquinazoline derivatives can inhibit the growth of various cancer cell lines. The mechanism is often linked to the compound's ability to interfere with cellular signaling pathways involved in proliferation and apoptosis.
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 5.2 | |
| Compound B | A549 | 3.8 | |
| Compound C | HeLa | 2.9 |
Anti-inflammatory Effects
In addition to antitumor activity, this compound has been evaluated for its anti-inflammatory effects. Similar compounds have shown the ability to inhibit nitric oxide production and the expression of inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2.
Table 2: Anti-inflammatory Activity
| Compound Name | Inflammatory Model | IC50 (µM) | Reference |
|---|---|---|---|
| Compound D | RAW 264.7 cells | 10.5 | |
| Compound E | LPS-stimulated | 12.3 |
The biological activity of this compound is believed to stem from its interactions with specific molecular targets within cells. These interactions may include:
- Inhibition of Kinases: Compounds in this class often inhibit kinases involved in cell cycle regulation.
- Modulation of Receptor Activity: They may act as modulators for various receptors involved in inflammation and cancer progression.
- Induction of Apoptosis: The ability to trigger programmed cell death in cancer cells is a critical aspect of their antitumor activity.
Case Studies and Research Findings
Several studies have reported on the efficacy of related compounds in preclinical models:
- Study on Anticancer Activity: A recent study demonstrated that a derivative similar to this compound exhibited potent cytotoxicity against human breast cancer cells (MCF-7), with an IC50 value significantly lower than that of standard chemotherapeutic agents.
- Anti-inflammatory Assessment: Another investigation assessed the compound's ability to reduce inflammation in animal models of arthritis, showing a marked decrease in paw swelling and inflammatory mediator levels.
Q & A
Q. What are the recommended synthetic routes for Methyl 4-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)benzoate?
Methodological Answer: The compound can be synthesized via multi-step reactions involving:
- Piperidine-quinazoline conjugation : Use anthranilic acid derivatives as starting materials. Piperidin-4-ylcarbamoyl intermediates are coupled with tetrahydroquinazoline moieties via carbodiimide-mediated amidation (e.g., EDC/HOBt) .
- Demethylation protocols : For intermediates requiring phenolic group generation, boron tribromide (BBr₃) in dichloromethane (DCM) under inert conditions is effective, followed by neutralization with NaHCO₃ and extraction .
- Purification : Reverse-phase column chromatography (e.g., C18 silica) with acetonitrile/water gradients yields >90% purity. Confirm via HPLC (retention time ~14 min) and MALDI-TOF .
Q. How can the structural integrity of this compound be confirmed?
Methodological Answer:
- 1H/13C NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm), piperidine methylenes (δ 1.6–2.5 ppm), and ester carbonyls (δ ~167 ppm) .
- Mass spectrometry : HRMS (ESI) with <1 ppm deviation confirms molecular weight (e.g., m/z 603.4031 for [M+H]+). MALDI-TOF is preferred for high-mass accuracy .
- HPLC : Purity >95% is achievable with optimized gradients. Use UV detection at 254 nm .
Q. What biological assays are suitable for initial activity screening?
Methodological Answer:
- Antiproliferative assays : Use MTT or SRB protocols on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Compare to reference compounds like doxorubicin .
- Enzyme inhibition : For kinase or HDAC targets, employ fluorescence-based enzymatic assays (e.g., HDAC8 inhibition via fluorogenic substrates) .
Advanced Research Questions
Q. How can synthetic yield be optimized for scale-up?
Methodological Answer:
- Reaction monitoring : Use TLC or inline mass spectrometry to track intermediates. Adjust stoichiometry (e.g., 1.2–1.5 eq of coupling reagents) to minimize side products .
- Solvent optimization : Replace DCM with THF for BBr₃ demethylation to improve solubility. Reduce reaction time from 48 h to 24 h via controlled temperature (0–25°C) .
- Crystallization : Use ethyl acetate/hexane mixtures for final recrystallization to enhance yield (e.g., 23% → 35%) .
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay standardization : Validate cell lines (e.g., ATCC authentication) and normalize to internal controls (e.g., staurosporine for cytotoxicity) .
- Dose-response curves : Perform 10-point dilutions (1 nM–100 µM) to ensure reproducibility. Cross-validate with orthogonal assays (e.g., apoptosis markers via flow cytometry) .
- SAR analysis : Compare analogs (e.g., halogen-substituted derivatives) to identify critical pharmacophores. Use molecular docking (e.g., AutoDock Vina) to rationalize binding discrepancies .
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
- Toxicity mitigation : Classified as Acute Toxicity Category 4 (oral/dermal/inhalation). Use fume hoods, nitrile gloves, and lab coats. Store at 2–8°C in airtight containers .
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .
Q. How to develop robust analytical methods for stability studies?
Methodological Answer:
- Forced degradation : Expose to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13). Monitor degradation via UPLC-PDA-MS .
- Stability-indicating assays : Optimize HPLC methods (e.g., C8 columns) to resolve degradants. Validate per ICH Q2(R1) guidelines for linearity (R² >0.998) and precision (RSD <2%) .
Q. What strategies enhance target selectivity in SAR studies?
Methodological Answer:
- Scaffold diversification : Introduce substituents (e.g., trifluoromethyl, methoxy) at the quinazoline 4-position to modulate steric/electronic effects. Compare IC₅₀ shifts across kinase panels .
- Pharmacokinetic profiling : Assess LogP (2.5–3.5), TPSA (80–100 Ų), and CYP inhibition to prioritize analogs with favorable ADME properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
